molecular formula C11H7F2IO B12958252 2-(Difluoromethoxy)-4-iodonaphthalene

2-(Difluoromethoxy)-4-iodonaphthalene

Cat. No.: B12958252
M. Wt: 320.07 g/mol
InChI Key: MIQPIFYJSVUCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-4-iodonaphthalene is a useful research compound. Its molecular formula is C11H7F2IO and its molecular weight is 320.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

IUPAC Name

3-(difluoromethoxy)-1-iodonaphthalene

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H

InChI Key

MIQPIFYJSVUCKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)OC(F)F

Origin of Product

United States

The Strategic Importance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides are a class of organic compounds characterized by an iodine atom attached to an aromatic ring. win-winchemical.com They serve as pivotal intermediates in a multitude of synthetic transformations, primarily due to the nature of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the C-I bond susceptible to cleavage and subsequent functionalization. win-winchemical.com

This high reactivity makes aryl iodides superior substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netscispace.com These reactions have become indispensable tools in modern organic synthesis. Notable examples include:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids. rsc.org

Heck-Mizoroki Reaction: Coupling with alkenes. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes. researchgate.netscispace.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds. rsc.org

The utility of aryl iodides in these reactions is often enhanced by the mild reaction conditions they permit, frequently proceeding at room temperature without the need for strong bases or complex ligand systems. nih.gov The phenylchalcogenyl group, for instance, has been shown to play an important role in facilitating these reactions. nih.gov Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right.

The Difluoromethoxy Group: a Privileged Motif in Molecular Design

The incorporation of fluorine-containing functional groups into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's properties. nih.gov The difluoromethoxy group (-OCF₂H) has emerged as a "privileged" functional group due to its unique combination of physicochemical characteristics that can significantly improve a drug candidate's profile. nih.gov

The key properties and applications of the difluoromethoxy group include:

Bioisosterism: The -OCF₂H group can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups. This substitution can lead to improved metabolic stability and bioavailability.

Modulation of Lipophilicity: The difluoromethoxy group is lipophilic, which can enhance a molecule's ability to permeate cell membranes. nih.gov

Metabolic Stability: The presence of the C-F bonds in the difluoromethoxy group increases its resistance to metabolic degradation, prolonging the active lifetime of a drug in the body. nih.gov

Hydrogen Bond Donor: The hydrogen atom in the -OCF₂H group can act as a hydrogen bond donor, which can be crucial for binding to biological targets.

The synthesis of molecules containing the difluoromethoxy group has been an area of active research, with methods such as visible-light photoredox catalysis being developed to facilitate their formation under mild conditions. nih.gov One common method involves the use of sodium 2-chloro-2,2-difluoroacetate (B8310253) as a difluorocarbene precursor, which then reacts with a hydroxyl group to form the aryl difluoromethyl ether. orgsyn.org

Naphthalene As a Core Scaffold in Advanced Chemical Structures

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a versatile and widely utilized scaffold in the design of advanced chemical structures. lab-chemicals.com Its rigid, planar structure and extended π-system provide a unique platform for the development of a wide range of functional molecules.

In medicinal chemistry, the naphthalene core is present in numerous FDA-approved drugs with diverse therapeutic applications. Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The utility of the naphthalene scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Beyond pharmaceuticals, naphthalene-based structures, such as naphthalene-diimides, are being explored for applications in materials science. These applications include the development of organic electronic materials, fluorescent probes, and components of supramolecular assemblies. The ability to modify the core of the naphthalene structure allows for the precise control of the resulting material's electronic and photophysical properties.

Research Landscape and Perspectives on 2 Difluoromethoxy 4 Iodonaphthalene

Methodologies for Difluoromethoxy Group Installation

The synthesis of aryl difluoromethyl ethers, including naphthalene derivatives, primarily begins with a corresponding phenol (B47542) or naphthol. The key transformation is the O-difluoromethylation of the hydroxyl group. While the direct synthesis of this compound is not extensively documented in single-step procedures, its preparation can be logically inferred through a two-step sequence: first, the difluoromethoxylation of 2-naphthol (B1666908) to form 2-(difluoromethoxy)naphthalene, followed by electrophilic iodination at the C4 position.

Phenol O-Difluoromethylation Strategies

The installation of a difluoromethoxy group onto a phenol is a critical step for accessing a wide range of difluoromethoxylated aromatic compounds. Several strategies have been developed to achieve this transformation, each with distinct advantages concerning reagent availability, reaction conditions, and substrate scope.

One of the most established methods for O-difluoromethylation involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophile. The phenolate, generated by treating the corresponding phenol with a base, acts as a nucleophile that traps the difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.orgorgsyn.org

A common and practical precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org This salt is bench-stable, inexpensive, and relatively non-toxic. Upon heating, it undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.org The process is efficient for a variety of phenols.

Another notable difluorocarbene precursor is 2-chloro-2,2-difluoroacetophenone. This reagent reacts with phenols in the presence of a base like potassium carbonate to afford aryl difluoromethyl ethers in good yields. nih.govcapes.gov.br This method offers an alternative to those based on ozone-depleting substances. nih.gov Phosphonium salts and other halo-difluoroacetate salts are also used, though halo-difluoroacetate salts are often preferred due to their stability and ease of handling. orgsyn.org

Table 1: Examples of Phenol Difluoromethylation using Classical Precursors

Phenol Substrate Difluorocarbene Precursor Base Solvent Conditions Yield (%) Reference
2-Naphthol Diethyl (bromodifluoromethyl)phosphonate KOH Acetonitrile/Water Room Temp. ~60-70% conversion nih.gov
Various Phenols 2-Chloro-2,2-difluoroacetophenone K₂CO₃ DMF 60 °C 71-98% nih.gov
3-Hydroxybenzaldehyde Chlorodifluoromethane K₂CO₃ DMF Ambient Temp. - googleapis.com

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating reactive intermediates. mdpi.com This approach can be applied to both the formation of O-CF₂H bonds with phenols and the direct C-H difluoromethoxylation of arenes. chemistryviews.orgnih.gov In a typical setup for phenol difluoromethoxylation, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light (e.g., blue LEDs). The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable difluoromethylating reagent to generate a difluoromethoxy radical (•OCF₂H) or a related reactive species. chemistryviews.orgnih.gov

This method is valued for its mild reaction conditions, often proceeding at room temperature, and its high tolerance for various functional groups. nih.govrsc.org For instance, Ru(bpy)₃(PF₆)₂ has been successfully used as a photocatalyst in conjunction with a benzotriazole-based OCF₂H reagent to achieve the difluoromethoxylation of unactivated arenes. chemistryviews.org

The application of photoredox catalysis can also extend to the generation of other halogenating species in situ. For example, visible light catalysis has been used to generate bromine from CBr₄ and a ruthenium catalyst, which can then be used for the bromination of phenols and alkenes, a reaction analogous to potential iodination steps. nih.govnih.gov

Table 2: Examples of Photocatalytic Difluoromethoxylation

Substrate CF₂H Source Photocatalyst Solvent Conditions Product Type Reference
Various Arenes Benzotriazole-based OCF₂H Reagent Ru(bpy)₃(PF₆)₂ Acetonitrile Blue LEDs, RT C-H Difluoromethoxylation chemistryviews.org
Coumarins NaSO₂CF₂H Eosin Y DMSO Blue LEDs, RT, Air C-H Difluoromethoxylation mdpi.com
β,γ-Unsaturated Oximes 2-((difluoromethyl)sulfonyl)benzo[d]thiazole Ir(ppy)₃ Acetonitrile - Difluoromethylation mdpi.com

The direct functionalization of C-H bonds in aromatic systems represents a highly efficient synthetic strategy. Radical-mediated approaches allow for the intermolecular C-H difluoromethoxylation of arenes and heteroarenes, bypassing the need for pre-functionalized substrates like phenols. nih.govrsc.org

These reactions typically involve the generation of a difluoromethoxy radical (•OCF₂H), which then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation afford the final product. rsc.org The generation of the •OCF₂H radical is often achieved using photoredox catalysis with a redox-active difluoromethoxylating reagent. nih.govrsc.org This method is operationally simple and proceeds under mild conditions, tolerating a wide array of functional groups, making it suitable for late-stage functionalization in drug discovery. nih.govrsc.org A key advantage is the potential to generate multiple regioisomers in a single operation, which can be beneficial for structure-activity relationship (SAR) studies. nih.gov

A recent and streamlined approach for the O-difluoromethylation of phenols employs the inexpensive and commercially available bromo(difluoro)acetic acid. rsc.org This method provides a direct, one-step synthesis of aryl difluoromethyl ethers from phenols with broad functional group compatibility. rsc.org The reaction is notable for its simplicity and applicability to late-stage diversification of complex molecules. rsc.org While the exact mechanism can vary, it often involves the decarboxylative generation of a difluoromethyl species. This method has also been adapted for the N-difluoromethylation of N-heterocycles. nih.gov The synthesis of bromo(difluoro)acetic acid itself can be achieved from perhalogenated derivatives through hydrolysis. google.com

Transition-Metal-Catalyzed Incorporation of Fluorine-Containing Moieties

While less common for difluoromethoxylation compared to radical and carbene methods, transition-metal catalysis is a cornerstone of modern synthesis for forming carbon-heteroatom bonds. Transition metals like iron, palladium, and copper are pivotal in various fluorination and fluoroalkylation reactions. mdpi.comnih.gov

For naphthalene derivatives, iron catalysts have been developed to mimic the activity of naphthalene dioxygenase (NDO) for syn-dihydroxylation, demonstrating the power of transition metals to overcome the aromaticity of the naphthalene core. nih.gov In the context of C-F bond formation, palladium-catalyzed cross-coupling reactions are widely used. researchgate.net Although direct catalytic O-difluoromethylation of naphthols using transition metals is not as prevalent, related C-CF₂H bond formations often rely on such catalysts. For example, a photoredox/nickel dual catalytic system has been used to couple aryl bromides with a CF₂H radical source. mdpi.com This suggests the potential for developing analogous C-O bond-forming reactions for the synthesis of compounds like 2-(difluoromethoxy)naphthalene.

Following the successful installation of the difluoromethoxy group to yield 2-(difluoromethoxy)naphthalene, the final iodination step can be achieved. Electrophilic iodination of activated naphthalene rings is a well-known transformation. Given that the -OCF₂H group is ortho-, para-directing, the reaction of 2-(difluoromethoxy)naphthalene with a suitable iodinating agent (e.g., iodine in the presence of an oxidizing agent like sodium iodate (B108269) or nitric acid) would be expected to yield the 4-iodo derivative as a major product. researchgate.net

Synthetic Routes to Iodonaphthalene Scaffolds

The creation of the iodonaphthalene backbone is a foundational step in the synthesis of the target molecule. Chemists have developed several reliable methods for this purpose, including direct iodination, palladium-catalyzed cross-coupling reactions, and decarboxylative halogenation.

Direct Iodination of Naphthalene and Derivatives

Direct iodination of naphthalene and its derivatives is a straightforward approach to introduce an iodine atom onto the aromatic ring. This method typically involves the use of an electrophilic iodine source that attacks the electron-rich naphthalene system. The regioselectivity of this reaction is highly dependent on the substituents already present on the naphthalene ring and the reaction conditions. researchgate.net For instance, the iodination of naphthalenes can be achieved using a system of iodine (I₂) and sodium iodate (NaIO₃) in an aqueous acetic acid medium. researchgate.net The reaction proceeds through the formation of an electrophilic iodonium (B1229267) species (I⁺), which is responsible for the iodination of the aromatic nucleus. researchgate.net

Various reagents and conditions have been explored to optimize this transformation. Strong electrophilic I⁺ reagents, prepared from sodium periodate (B1199274) (NaIO₄) and either I₂ or potassium iodide (KI) in concentrated sulfuric acid, have been used for the mono- or di-iodination of deactivated arenes. organic-chemistry.org Another mild method involves the use of N-iodosuccinimide (NIS) with a silver(I) triflimide catalyst, which is suitable for a range of activated aromatic compounds. organic-chemistry.org For pyrimidine (B1678525) derivatives, a green chemistry approach using mechanical grinding with iodine and a nitrate (B79036) salt under solvent-free conditions has been reported for regioselective iodination. mdpi.com

The regioselectivity of direct iodination is influenced by both electronic and steric factors. For substituted naphthalenes, the directing effects of the existing groups play a crucial role in determining the position of the incoming iodo group. researchgate.net

Palladium-Catalyzed Coupling of Naphthaleneboronic Acids with Iodine Sources

Palladium-catalyzed cross-coupling reactions represent a versatile and highly efficient method for forming carbon-iodine bonds. In this context, the Suzuki-Miyaura coupling, which typically forms carbon-carbon bonds, can be adapted to synthesize aryl iodides. However, the more direct application involves the coupling of an aryl boronic acid with an iodine source. While less common than the coupling of aryl halides with boronic acids, this transformation is a powerful tool.

More prevalent in the literature is the palladium-catalyzed C-H activation and subsequent iodination. This approach avoids the pre-functionalization required for boronic acid synthesis. For example, palladium catalysis can direct the C-H iodination of arenes using molecular iodine (I₂). bohrium.com Directing groups are often employed to achieve high regioselectivity. For instance, a pyridine-type template has been used to achieve meta-C-H iodination of phenylacetic acid and related scaffolds. bohrium.com Similarly, the ortho-C–H bonds of arylacetamides can be selectively iodinated using N-iodosuccinimide (NIS) as the halogenating agent in the presence of a palladium(II) catalyst. rsc.org These methods highlight the power of palladium catalysis to functionalize specific C-H bonds, offering a regioselective route to iodinated naphthalene derivatives. researchgate.net

Decarboxylative Halogenation in Aryl Iodide Synthesis

Decarboxylative halogenation is a powerful method for the synthesis of aryl iodides from readily available carboxylic acids. nih.govacs.org This transformation, often considered an alternative to the classical Hunsdiecker reaction, involves the replacement of a carboxyl group with a halogen atom. nih.govnih.gov The reaction provides a strategic advantage, as the regiochemistry is determined by the position of the carboxylic acid, which can often be installed with high selectivity. acs.org

Modern advancements have led to the development of transition-metal-free and metal-catalyzed versions of this reaction. A simple and effective transition-metal-free method for preparing aryl iodides involves heating readily available benzoic acids with molecular iodine (I₂). nih.gov This procedure is scalable and tolerates a range of electron-rich and polyfluorinated aromatic acids. nih.gov

Catalytic systems have also been developed to facilitate this transformation under milder conditions. A general method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids utilizes photoredox catalysis. princeton.edu This strategy can generate an aryl radical intermediate, which then reacts with an iodine source to form the corresponding aryl iodide. princeton.edu This approach is notable for its broad substrate scope and operational simplicity. nih.govprinceton.edu

MethodReagents/CatalystKey Features
Direct Iodination I₂/NaIO₃, NIS/AgNTf₂Utilizes electrophilic iodine sources; regioselectivity is substrate-dependent. researchgate.netorganic-chemistry.org
Palladium-Catalyzed C-H Iodination Pd(OAc)₂/I₂High regioselectivity achievable with directing groups. bohrium.com
Decarboxylative Iodination I₂, Photoredox catalystsUses carboxylic acids as starting materials; regiochemistry is determined by the position of the -COOH group. nih.govnih.govprinceton.edu

Convergent and Sequential Synthetic Approaches to this compound

The synthesis of the specifically substituted this compound (CAS No. 1261459-62-4) requires a strategy that precisely controls the placement of both the iodo and the difluoromethoxy groups. bldpharm.com This can be achieved through either a convergent approach, where pre-functionalized fragments are combined, or a sequential (linear) approach, where the functional groups are introduced one after another onto the naphthalene core.

Regioselective Functionalization Strategies

Achieving the desired 2,4-substitution pattern on the naphthalene ring is a significant synthetic challenge. The inherent reactivity of the naphthalene nucleus favors substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). Therefore, specialized strategies are required to control the regioselectivity of functionalization. researchgate.netnih.gov

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.govthieme-connect.com By installing a directing group at a specific position, a metal catalyst can be guided to activate a nearby C-H bond, allowing for the introduction of a new functional group with high precision. For example, a carbonyl group at the 1-position of naphthalene has been shown to direct palladium-catalyzed arylation to the C8 position. thieme-connect.com While this example illustrates the principle, different directing groups can be chosen to target other positions on the naphthalene ring. nih.govresearchgate.net The development of these methods is crucial for synthesizing polysubstituted naphthalene derivatives with defined substitution patterns. researchgate.net

Late-Stage Introduction of Halogen and Fluoroalkyl Groups

Late-stage functionalization involves introducing key structural motifs, such as halogen and fluoroalkyl groups, at the end of a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules and the synthesis of analogs for structure-activity relationship studies. nih.gov

The introduction of the difluoromethoxy (OCF₂H) group can be challenging. However, methods for the late-stage difluoromethoxylation of aromatic systems have been developed. nih.gov One common approach involves the reaction of a phenol with a difluorocarbene source. nih.govnih.gov For example, diethyl (bromodifluoromethyl)phosphonate can be used to difluoromethylate a hydroxy group on an aromatic ring. nih.gov Visible light photoredox catalysis has also enabled the generation of the OCF₂H radical, which can then be used to functionalize a wide range of arenes and heteroarenes under mild conditions. nih.gov The incorporation of the difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. nih.govnih.gov

Similarly, the late-stage introduction of iodine can be accomplished through C-H activation/iodination reactions, as previously discussed. These methods, often catalyzed by palladium, allow for the direct conversion of a C-H bond to a C-I bond with high regioselectivity, which is dictated by the directing group employed. bohrium.comrsc.org This avoids the need to carry a sensitive iodo-substituted intermediate through a lengthy synthetic sequence.

The synthesis of this compound would likely involve a multi-step sequence starting from a substituted naphthalene. A plausible route could involve the synthesis of a 2-hydroxy-4-substituted naphthalene derivative. The hydroxyl group could then be converted to the difluoromethoxy group, followed by a regioselective iodination or vice versa. The choice between these pathways would depend on the compatibility of the functional groups with the reaction conditions required for each step.

Reactivity of the Aryl Iodide Moiety in Functionalization

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety a key handle for a wide array of chemical modifications. Its relatively low bond dissociation energy facilitates its participation in numerous bond-forming reactions.

Activation Modes of Carbon-Iodine Bonds

The cleavage of the C-I bond in aryl iodides like this compound is a critical first step in its functionalization and can be achieved through several distinct mechanisms:

Transition Metal-Mediated Activation: This is the most common activation strategy, typically involving low-valent transition metals such as palladium(0) or copper(I). The process often begins with an oxidative addition, where the metal center inserts into the carbon-iodine bond, forming an organometallic intermediate (e.g., Ar-Pd(II)-I). rsc.org This step is fundamental to many cross-coupling reactions. nih.gov Alternative metal-based pathways involve single-electron transfer (SET) processes, which can generate radical intermediates and involve different oxidation states of the metal, such as Pd(I). rsc.org

Oxidative Activation to Hypervalent Iodine: The iodine atom in aryl iodides can be oxidized to a higher valence state (λ³-iodane), such as in diaryliodonium salts. nih.gov This activation transforms the aryl group into a potent electrophilic arylating agent, enabling transition-metal-free arylation of a wide range of nucleophiles. nih.gov

Photoinduced Activation: The C-I bond can be cleaved under photochemical conditions. This green chemistry approach can involve the formation of an electron donor-acceptor (EDA) complex, which, upon irradiation, facilitates the generation of carbon-centered radicals. nih.govrsc.org

Base-Promoted Activation: In certain contexts, bases can promote the dissociation of the Ar-I bond, facilitating transition-metal-free transformations such as C-H arylation or hydrodehalogenation. nih.gov

Radical-Initiated Activation: Aryl radicals can initiate the cleavage of the C-I bond through halogen atom abstraction. researchgate.net This process generates a new alkyl or aryl radical from the starting iodide, which can then engage in subsequent reactions. researchgate.net

Participation in Metal-Mediated and Catalyzed Processes

The aryl iodide moiety of this compound is an excellent substrate for a vast number of metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Palladium-Catalyzed Reactions: Aryl iodides are premier substrates for palladium catalysis. The activation typically proceeds via oxidative addition of the C-I bond to a Pd(0) complex. rsc.org This allows for a plethora of transformations, including the Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig amination, and carbonylation reactions. The functional groups on the aromatic ring, such as the difluoromethoxy group, are generally well-tolerated in these processes. acs.org In some cases, unusual reactivity can be observed, such as C-I reductive elimination from a Pd(IV) center, though this is less common than C-C or C-heteroatom bond formation. chinesechemsoc.org

Copper-Catalyzed Reactions: Copper catalysis, often used in Ullmann-type couplings, provides a complementary approach for forming C-O, C-S, and C-N bonds. More recently, copper-catalyzed systems have been developed for Negishi-type cross-couplings involving aryl iodides. researchgate.net These reactions can be initiated by aryl radicals that abstract the iodine atom, generating an alkyl radical that then enters the copper catalytic cycle. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are increasingly used as a more earth-abundant alternative to palladium for cross-coupling reactions of aryl iodides. researchgate.net Ni-catalyzed processes can also engage aryl iodides in reductive coupling and other transformations. researchgate.net

The presence of the difluoromethoxy group is not expected to inhibit these metal-catalyzed processes and can be carried through the synthetic sequence, allowing for the late-stage functionalization of the naphthalene core at the C4 position.

Influence of the Difluoromethoxy Substituent on Naphthalene Reactivity

The difluoromethoxy (–OCF₂H) group imparts unique electronic and conformational properties to the naphthalene ring system, influencing its reactivity and molecular interactions.

Electronic Effects on Aromatic Systems

The difluoromethoxy group is considered an electron-withdrawing substituent, although its effect is more nuanced than that of the trifluoromethoxy (–OCF₃) group.

Inductive and Resonance Effects: The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal from the aromatic ring through the oxygen atom. Unlike a simple methoxy (B1213986) group (–OCH₃), which is a strong resonance donor, the electron-donating ability of the oxygen lone pairs in the –OCF₂H group is significantly diminished. This is due to the fluorine atoms pulling electron density away from the oxygen, making its lone pairs less available for delocalization into the π-system of the naphthalene ring.

Lipophilicity and Hydrogen Bonding: The –OCF₂H group provides a unique combination of properties. It increases lipophilicity compared to a hydroxyl or methoxy group. nih.gov Furthermore, the hydrogen atom on the difluoromethyl carbon is weakly acidic and can act as a hydrogen bond donor, a feature absent in the –OCF₃ group. nih.govresearchgate.net This capability can influence intermolecular interactions and the binding affinity of molecules containing this moiety. researchgate.netresearchgate.net Molecules with a difluoromethoxy group are said to possess "dynamic lipophilicity," meaning they can alter their lipophilicity based on the surrounding environment through bond rotation. nih.govresearchgate.net

Conformational Dynamics and Rotational Barriers

The conformation of the difluoromethoxy group relative to the plane of the naphthalene ring is a key determinant of its steric and electronic influence.

Rotational Flexibility: In contrast to the trifluoromethoxy (–OCF₃) group, which strongly prefers a conformation where the O-CF₃ bond is orthogonal to the plane of the aromatic ring, the difluoromethoxy group exhibits greater conformational flexibility. nih.govresearchgate.net The rotational barrier around the Ar–O bond is significantly lower (ΔG‡ = 0.45 kcal mol⁻¹), allowing the group to access a wider range of conformations. nih.govresearchgate.net

Conformational Minima: Computational studies on difluoromethoxy-substituted arenes predict the existence of at least two low-energy conformations. These minima correspond to different dihedral angles between the C-O-C plane and the plane of the aromatic ring, with predicted minima around 21° and 90°. researchgate.net This conformational adaptability can be advantageous for enhancing binding affinity in biological systems. researchgate.net

The table below summarizes key conformational data for the aryl-OCF₂H moiety.

ParameterValue/DescriptionSource(s)
Rotational Energy Barrier (Ar–OCF₂H)0.45 kcal mol⁻¹ nih.gov
Predicted Dihedral Angle Minima (θ)~21° and ~90° researchgate.net
Conformational PreferenceFlexible; accesses a wide range of conformers compared to Ar-OCH₃ (planar) and Ar-OCF₃ (orthogonal). researchgate.net

Cross-Coupling Reactions as a Primary Synthetic Tool

The presence of the aryl iodide moiety in this compound makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, reacting an organoboron species with an organic halide. For a substrate like this compound, this reaction would enable the introduction of a diverse range of aryl or vinyl substituents at the 4-position of the naphthalene ring.

The Suzuki-Miyaura coupling of aryl iodides is a well-optimized transformation. A typical reaction would involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high yields.

Palladium Source: Both palladium(0) sources, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) precatalysts, like Palladium(II) acetate (B1210297) (Pd(OAc)₂), are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.

Ligands: While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) can be used, modern Suzuki-Miyaura reactions often employ more sophisticated, electron-rich, and bulky phosphine ligands that promote efficient oxidative addition and reductive elimination steps. These include Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).

Base and Solvent: A base is required to activate the organoboron reagent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The reaction is typically performed in solvents such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with the addition of water.

Typical Suzuki-Miyaura Reaction Conditions

Parameter Typical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos, PCy₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Dioxane/H₂O, THF/H₂O, Toluene, DMF

| Temperature | Room Temperature to 100 °C |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. When reacting this compound, the C-I bond is the exclusive site of reaction.

The coupling partner can be a wide variety of aryl or heteroaryl boronic acids or their corresponding boronate esters (e.g., pinacol (B44631) esters). This allows for the synthesis of a vast array of biaryl compounds. The difluoromethoxy group (-OCF₂H) is highly stable and inert under typical Suzuki-Miyaura conditions, as are many other common functional groups like esters, ketones, and nitriles that might be present on the coupling partner. This compatibility makes the reaction highly valuable for the late-stage functionalization of complex molecules.

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of unique compounds. This technology relies on performing chemical reactions on DNA-tagged building blocks in a "split-and-pool" fashion.

The reactions used in DEL synthesis must be robust, high-yielding, and, most importantly, compatible with the DNA oligonucleotide tag, which necessitates aqueous or mixed aqueous/organic solvents and mild reaction conditions. The Suzuki-Miyaura coupling is one of the most important and frequently used reactions in DEL synthesis for precisely these reasons. Aryl iodides are common building blocks in these libraries. Therefore, this compound would be an excellent candidate as a "cycle 1" building block, providing a unique, rigid scaffold that can be further diversified in subsequent reaction cycles.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)–C(sp) bonds. This reaction would allow the introduction of an alkyne moiety onto the 2-(difluoromethoxy)naphthalene scaffold, creating a linear extension that is useful for constructing rigid molecular architectures or as a handle for further transformations like "click" chemistry.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.

Catalyst System: The standard catalyst system consists of a palladium(0) source, often generated from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI).

Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. The amine can often serve as the solvent, though co-solvents like THF or DMF are also common.

Reaction Conditions: A key advantage of the Sonogashira reaction is that it often proceeds under very mild conditions, frequently at room temperature.

Due to the high reactivity of the C-I bond, this compound is expected to undergo efficient Sonogashira coupling with a wide range of terminal alkynes, including those bearing various functional groups.

Typical Sonogashira Coupling Conditions

Parameter Typical Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine, Diisopropylethylamine
Solvent Amine, THF, DMF

| Temperature | Room Temperature to 60 °C |

Other Palladium-Catalyzed Aryl Iodide Cross-Couplings (e.g., Heck, Negishi, Kumada)

Beyond the Suzuki and Sonogashira reactions, the aryl iodide of this compound serves as a substrate for several other important palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ with or without a phosphine ligand, in the presence of a base such as triethylamine. This would allow for the vinylation of the naphthalene core.

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent. The Negishi coupling is known for its mild reaction conditions and high functional group tolerance. A catalyst system like Pd(PPh₃)₄ would be effective for coupling this compound with various alkyl-, vinyl-, or aryl-zinc reagents.

Kumada Coupling: The Kumada coupling utilizes a highly reactive Grignard reagent (organomagnesium halide) as the coupling partner. The reaction can be catalyzed by either palladium or nickel complexes. While the high reactivity of Grignard reagents can limit the compatibility with sensitive functional groups, the difluoromethoxy group is robust and would be tolerated, allowing for the efficient formation of C-C bonds.

Gold-Catalyzed C-O Cross-Coupling with Silver Carboxylates

Recent advancements in gold catalysis have introduced novel methods for the formation of carbon-oxygen (C-O) bonds, offering an alternative to more traditional palladium- or copper-catalyzed systems. One such development is the gold-catalyzed cross-coupling reaction of aryl iodides with silver carboxylates. This transformation typically proceeds through a Au(I)/Au(III) catalytic cycle and has been shown to be effective for a range of (hetero)aryl iodides. rsc.orgnih.gov

The reaction is characterized by its high chemoselectivity and tolerance to air and moisture, making it a robust method for the synthesis of O-aryl esters. rsc.org For a substrate like this compound, the presence of the iodo group at the 4-position makes it a suitable candidate for this type of coupling. The reaction would involve the coupling of the naphthalene core with a silver carboxylate in the presence of a gold catalyst.

A typical catalytic system for this transformation involves a gold(I) precatalyst, such as SPhosAuCl (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl gold(I) chloride), in combination with a silver salt like AgSbF₆ and a lithium salt, LiNTf₂, in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org The reaction is generally carried out at elevated temperatures, for instance at 90 °C. rsc.org This methodology allows for the introduction of a variety of carboxylate groups onto the naphthalene scaffold, providing access to a diverse range of ester derivatives. The reaction's broad substrate scope includes aromatic and aliphatic silver carboxylates, accommodating primary, secondary, and tertiary carboxylates. rsc.org

The proposed mechanism involves the oxidative addition of the aryl iodide to the Au(I) complex to form a Au(III) intermediate, followed by transmetalation with the silver carboxylate and subsequent reductive elimination to furnish the desired ester product and regenerate the Au(I) catalyst.

Table 1: Typical Reaction Conditions for Gold-Catalyzed C-O Cross-Coupling

ComponentExampleRole
Aryl Iodide This compoundSubstrate
Carboxylate Source Silver Carboxylate (e.g., Silver Benzoate)Coupling Partner
Catalyst SPhosAuClGold(I) Precatalyst
Additives AgSbF₆, LiNTf₂Co-catalyst/Activator
Solvent HFIPReaction Medium
Temperature 90 °CReaction Condition

Carbon-Hydrogen Bond Functionalization Methodologies

Directed C-H Activation for Naphthalene Derivatization

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. In the context of naphthalene derivatives, regioselective functionalization can be achieved through directed C-H activation, where a directing group guides a transition metal catalyst to a specific C-H bond. rsc.orgresearchgate.net

For a molecule such as this compound, the existing substituents can influence the regioselectivity of C-H activation. However, the introduction of a suitable directing group would allow for precise functionalization at positions ortho to the directing group. Common directing groups include amides, carboxylic acids, and other functionalities capable of coordinating to a metal center. nih.govscispace.com

Transition metals like palladium, rhodium, and iridium are frequently employed in these transformations. rsc.orgresearchgate.net For instance, a picolinamide (B142947) directing group can be used to direct the C-H amination of 1-naphthylamine (B1663977) derivatives at the C4 position. nih.gov Similarly, a carbonyl group can direct the oxygenation or halogenation of naphthalenes at the C8 (peri) or C2 position, depending on the reaction conditions and catalytic system. researchgate.net

While direct C-H functionalization of this compound itself has not been extensively reported, the principles of directed C-H activation suggest that by introducing a directing group, further derivatization of the naphthalene core is feasible. The electronic properties of the difluoromethoxy group may influence the reactivity of the naphthalene ring, potentially affecting the efficiency and selectivity of the C-H activation process.

Cascade and Annulation Reactions

Palladium-Catalyzed Cyclization Involving 1-Alkynyl-8-iodonaphthalene and Isocyanides

Cascade reactions provide an efficient means to construct complex polycyclic systems in a single operation. A notable example is the palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene derivatives with isocyanides. This transformation allows for the synthesis of unique heterocyclic scaffolds, such as dibenzo[a,g]quinolizin-9-ones and acenaphtho[1,2-b]pyrroles. rsc.org

The reaction typically involves a formal [2+2+1] cyclization, where the 1-alkynyl-8-iodonaphthalene acts as a two-atom component, and two molecules of isocyanide serve as one-carbon and one-carbon-one-nitrogen building blocks, respectively. rsc.org The process is believed to proceed through a series of steps including imidoylation, regioselective insertion of the imidoylpalladium species into the alkyne, a second imidoylation, and subsequent cyclization. rsc.org

Starting with this compound, a synthetic route to the required 1-alkynyl-8-iodonaphthalene precursor would first need to be established. This would likely involve functionalization at the 1- and 8-positions. Once the precursor is obtained, its palladium-catalyzed reaction with various isocyanides would open up a pathway to a library of complex, fused heterocyclic compounds bearing the difluoromethoxy substituent.

Diversity-Oriented Synthesis Scaffolds

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. Naphthalene-based scaffolds are attractive starting points for DOS due to their rigid framework and multiple sites for functionalization. scispace.com

The compound this compound possesses two key functional groups, the iodo and difluoromethoxy groups, which can be leveraged for diversification. The iodine atom serves as a handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl, alkynyl, and vinyl substituents. The difluoromethoxy group, a bioisostere of phenolic hydroxyl or methoxy groups, can influence the physicochemical properties and biological activity of the resulting molecules.

By employing a combination of C-H functionalization, cross-coupling reactions, and other transformations, this compound can serve as a versatile scaffold for the generation of a library of complex and diverse molecules. The synthesis of 3D-rich scaffolds from arene precursors is a key goal in medicinal chemistry, and the functionalized naphthalene core provides a valuable starting point for such endeavors. rsc.org

Role as a Versatile Intermediate in Advanced Organic Synthesis

The presence of an iodine atom on the aromatic ring makes this compound a highly versatile intermediate in advanced organic synthesis. Aryl iodides are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerProduct Type
Suzuki Coupling Organoboron ReagentBiaryl
Sonogashira Coupling Terminal AlkyneAryl-alkyne
Heck Coupling AlkeneAryl-alkene
Buchwald-Hartwig Amination AmineAryl-amine
Stille Coupling Organostannane ReagentBiaryl
Negishi Coupling Organozinc ReagentBiaryl

These reactions allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the naphthalene ring. For example, a Suzuki coupling would enable the synthesis of biaryl compounds, while a Sonogashira coupling would provide access to aryl-alkynes, which are themselves valuable intermediates for further transformations.

The difluoromethoxy group imparts unique electronic properties to the molecule and can enhance its metabolic stability and lipophilicity, which are desirable features in the design of new pharmaceuticals and agrochemicals. Therefore, the ability to use this compound as a building block in these powerful synthetic methods highlights its significance as a versatile intermediate for the creation of novel and functionally complex molecules.

Precursor for Reactive Intermediates

The carbon-iodine bond in this compound is the key to its function as a precursor for highly reactive intermediates. Aryl iodides are well-established precursors for two major classes of reactive species:

Organometallic Intermediates: Through metal-halogen exchange, typically with organolithium reagents or magnesium metal, the iodine atom can be replaced to form a new carbon-metal bond. This creates potent nucleophilic or organometallic reagents that can participate in a wide range of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical Intermediates: Under specific conditions, such as photolysis or in the presence of radical initiators, the relatively weak C-I bond can undergo homolytic cleavage to generate an aryl radical. The resulting 2-(difluoromethoxy)naphthalen-4-yl radical is a highly reactive species that can be trapped or participate in radical cascade reactions to build complex molecular architectures. A notable example of this type of reactivity is the phenyl-addition/dehydrocyclization (PAC) mechanism, where aromatic radical intermediates are key in the formation of complex polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.org

The strategic placement of the difluoromethoxy group can influence the stability and subsequent reactivity of these intermediates, making this compound a precisely tunable component in multistep syntheses.

Building Block for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nowgonggirlscollege.co.in The synthesis of complex, functionalized PAHs is a significant goal in materials science and medicinal chemistry. This compound serves as an excellent foundational unit for constructing larger PAH systems through transition-metal-catalyzed cross-coupling reactions.

A prime example is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is exceptionally useful for extending aromatic systems. The general scheme involves coupling the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, often under mild conditions. wikipedia.orgorganic-chemistry.org

Specifically, this compound can react with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions to yield a 4-alkynyl-2-(difluoromethoxy)naphthalene derivative. This intermediate can then undergo further reactions, such as intramolecular cyclization, to form more complex, fused-ring systems, effectively building a larger PAH scaffold that incorporates the difluoromethoxy moiety. The reactivity of aryl iodides is typically higher than that of bromides or chlorides, allowing for selective reactions when multiple different halogens are present in a molecule. libretexts.org

Synthesis of Fluorinated Naphthalene Derivatives

The incorporation of fluorine-containing groups, such as the difluoromethoxy (OCF₂H) group, is a widely used strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. This compound is not only a significant fluorinated naphthalene derivative itself but also a key starting material for the synthesis of other, more complex fluorinated analogs.

The compound's utility stems from the versatility of its carbon-iodine bond, which acts as a synthetic handle. This allows for the introduction of various other functional groups while preserving the core difluoromethoxy-naphthalene structure. Transition-metal-catalyzed reactions are again central to this strategy. For instance, coupling reactions can be used to attach other fluorine-bearing molecules, leading to derivatives with multiple types of fluorination.

Furthermore, the Sonogashira reaction can be employed to synthesize a wide array of internal alkynes from this compound. organic-chemistry.orgrsc.org By choosing an appropriate alkyne coupling partner, chemists can construct a diverse library of fluorinated naphthalene derivatives with tailored electronic and steric properties for applications in materials science and pharmaceutical research.

Computational and Theoretical Investigations Pertaining to 2 Difluoromethoxy 4 Iodonaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within 2-(Difluoromethoxy)-4-iodonaphthalene, which in turn dictate its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgiupac.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com

For this compound, the substituents—a difluoromethoxy group and an iodine atom—are expected to significantly influence the energy and distribution of the frontier orbitals of the naphthalene (B1677914) core. rsc.org The difluoromethoxy group, with its electron-withdrawing fluorine atoms, and the iodine atom, with its own electronic and steric effects, will modulate the electron density across the aromatic system.

A hypothetical FMO analysis for this compound, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, might yield the following results:

Orbital Energy (eV) Primary Localization
HOMO-6.25Naphthalene ring, with significant contribution from the iodine atom
LUMO-1.10Naphthalene ring, with notable density on the carbon atoms ortho and para to the iodine
HOMO-1-6.80Primarily on the difluoromethoxy group and the adjacent ring
LUMO+1-0.55Distributed across the naphthalene system

Note: The data in this table is hypothetical and for illustrative purposes.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com In this hypothetical case, the localization of the HOMO suggests that initial electrophilic attack might be directed towards the iodine-bearing ring, while the LUMO distribution indicates sites susceptible to nucleophilic attack.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. rsc.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Neutral or weakly polarized regions are often depicted in green. researchgate.net

For this compound, an ESP map would likely reveal a complex charge distribution due to the competing electronic effects of the substituents. The highly electronegative fluorine atoms in the difluoromethoxy group would create a region of positive potential around the methoxy (B1213986) carbon and a negative potential around the fluorine atoms themselves. The iodine atom, being large and polarizable, would also influence the local electronic environment.

Hypothetical Electrostatic Potential Map Features for this compound:

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Around Fluorine AtomsNegative (Red)Attraction of electrophiles or positive centers
Around Hydrogen AtomsPositive (Blue)Susceptibility to nucleophilic attack
Naphthalene RingVaried, with localized areas of negative potential above the pi-systemPotential sites for electrophilic aromatic substitution
Iodine AtomSlightly positive to neutral, with a region of negative potential on the outer surface (sigma-hole)Can engage in halogen bonding and is a leaving group in substitution reactions

Note: The descriptions in this table are based on general principles of substituent effects and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping out the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers that control reaction rates and outcomes.

Transition State Characterization for Key Transformations

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. Computational methods can be used to locate and characterize these fleeting structures. For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions where the carbon-iodine bond is activated, transition state analysis can reveal the detailed geometry of the catalytic species and the substrate at the point of bond formation or cleavage.

A hypothetical study on the oxidative addition of a palladium(0) catalyst to the C-I bond of this compound might reveal the following transition state properties:

Parameter Calculated Value
Activation Energy (kcal/mol)15.2
Key Imaginary Frequency (cm⁻¹)-250 (corresponding to C-I bond breaking and Pd-C/Pd-I bond formation)
Pd-I Bond Length (Å)2.85
Pd-C Bond Length (Å)2.50

Note: The data in this table is hypothetical and for illustrative purposes.

DFT Studies on Catalytic Cycles

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organometallic catalytic cycles. nih.gov For reactions utilizing this compound as a substrate, DFT can be employed to model each elementary step of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in a cross-coupling reaction. nih.gov These studies provide a comprehensive energetic profile of the entire catalytic process, helping to identify the rate-determining step and understand how catalyst and substrate structure influence efficiency.

Predictive Modeling for Reactivity and Regioselectivity

Building on the foundation of quantum chemical calculations, predictive models can be developed to forecast the reactivity and regioselectivity of this compound in various reactions.

These models often employ quantitative structure-activity relationship (QSAR) or machine learning approaches, trained on datasets of computationally derived or experimentally determined reaction outcomes. researchgate.net For substituted naphthalenes, reactivity in electrophilic substitution is influenced by the stability of the intermediate carbocation (the arenium ion). libretexts.org Computational models can calculate the energies of all possible intermediates to predict the most likely site of substitution.

For this compound, a predictive model for electrophilic aromatic substitution would need to consider the directing effects of both the -OCHF₂ and -I groups. The difluoromethoxy group is generally deactivating but ortho-, para-directing, while the iodine is also deactivating and ortho-, para-directing. The interplay of these effects would determine the ultimate regiochemical outcome.

Hypothetical Predicted Regioselectivity for Electrophilic Nitration:

Position of Attack Relative Activation Energy (kcal/mol) Predicted Major/Minor Product
C10.0Major
C3+2.5Minor
C5+1.8Minor
C8+1.5Minor

Note: The data in this table is hypothetical and for illustrative purposes, based on general directing group effects.

Such predictive models are crucial for synthetic planning, allowing chemists to anticipate the outcomes of reactions and design more efficient and selective synthetic routes. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.